molecular formula C21H34O4 B034503 (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid CAS No. 100648-29-1

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid

Cat. No. B034503
M. Wt: 350.5 g/mol
InChI Key: ROZAFJXVUNORLT-SFIVEXQWSA-N
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Description

  • The compound seems to be closely related to a class of substances involved in various biochemical and pharmacological studies. However, specific introductory information on this exact compound is not available in the current literature.

Synthesis Analysis

  • Kan and Tai (1993) detailed an improved synthesis method for a similar compound, focusing on direct sulfonylation and ozonolysis, enhancing yield and efficiency (Kan & Tai, 1993).

Molecular Structure Analysis

  • Jaggavarapu et al. (2020) isolated and characterized a structurally similar compound, demonstrating enantiospecific synthesis and revealing insights into molecular structure (Jaggavarapu et al., 2020).

Chemical Reactions and Properties

  • Hartmann et al. (1994) synthesized related compounds, focusing on the protection of certain molecular rings and oxidation processes, which provides insights into the chemical reactions and properties of similar compounds (Hartmann et al., 1994).

Physical Properties Analysis

  • Yamazaki and Maeda (1985) conducted a study involving the hydroxylation of related structures, which offers insights into the physical properties of compounds with similar bicyclic structures (Yamazaki & Maeda, 1985).

Chemical Properties Analysis

  • Hodgson et al. (2005) explored the synthesis of neuroexcitants from related compounds, highlighting the chemical properties and reactivity of such molecules (Hodgson et al., 2005).

Scientific Research Applications

  • Anti-Glaucoma Properties : An impurity related to this compound, found in the preparation of the antiglaucoma agent Tafluprost, exhibited anti-glaucoma properties in docking studies, indicating potential therapeutic applications (Jaggavarapu et al., 2020).

  • Thromboxane A2 Receptor Studies : Improved synthesis methods for analogs of this compound have facilitated the study of thromboxane A2 receptors, important in cardiovascular physiology (Kan & Tai, 1993).

  • Inhibitors of Mycolic Acid Biosynthesis : Derivatives of this compound have shown potential as inhibitors of mycolic acid biosynthesis, which is significant in the context of treating mycobacterial infections (Hartmann et al., 1994).

  • Mass Spectral Analysis : The mass spectra of delta-lactones derived from similar compounds provide insights into the structural and chemical properties, contributing to analytical chemistry (Urbach et al., 1972).

  • Synthesis of Complex Molecules : This compound's derivatives have been used in the synthesis of complex molecules, such as in the stereocontrolled synthesis of tetrahydrolipstatin, a drug used to treat obesity (Fleming & Lawrence, 1998).

  • Antibacterial Activity : Some derivatives have shown antibacterial activity against specific bacteria, which could have implications for developing new antibiotics (Banday et al., 2010).

  • Biomarker Studies in Smoking : Metabolites of this compound have been used as biomarkers to study the effects of cigarette smoking on oxidative damage and inflammation (Carmella et al., 2019).

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZAFJXVUNORLT-SFIVEXQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid

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